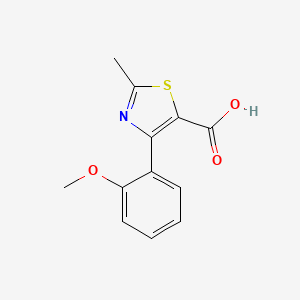4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid
CAS No.:
Cat. No.: VC16467051
Molecular Formula: C12H11NO3S
Molecular Weight: 249.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11NO3S |
|---|---|
| Molecular Weight | 249.29 g/mol |
| IUPAC Name | 4-(2-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO3S/c1-7-13-10(11(17-7)12(14)15)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | JZGNREXUIQZCAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for the compound is 4-(2-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid. Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol . The thiazole core (a five-membered ring containing sulfur at position 1 and nitrogen at position 3) is substituted with:
-
A methyl group at position 2,
-
A 2-methoxyphenyl group at position 4,
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₁NO₃S | |
| Molecular weight | 249.29 g/mol | |
| Melting point | 236–241°C (analog data) | |
| CAS registry number | 54001-16-0 (structural analog) |
Stereoelectronic Properties
The electron-withdrawing carboxylic acid and methoxy groups influence the thiazole ring’s electronic distribution. The methoxy group’s ortho-substitution on the phenyl ring introduces steric hindrance, potentially affecting reactivity and intermolecular interactions . Computational models of analogous compounds suggest a planar thiazole ring with dihedral angles of ~15° between the phenyl and thiazole planes .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 4-(2-methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid is documented, methodologies for analogous thiazolecarboxylates provide a template. A patent describing ethyl 4-methyl-2-(4-isobutoxy-3-cyanophenyl)-5-thiazolecarboxylate synthesis (a Febuxostat precursor) outlines a multi-step process :
-
Cyclization: Thiobenzamide derivatives react with α-halo ketones to form the thiazole core.
-
Alkylation: Introduction of alkoxy groups via nucleophilic substitution (e.g., using isobutyl bromide).
-
Functional Group Interconversion: Nitrile reduction or hydrolysis to carboxylic acids .
Table 2: Representative Reaction Conditions from Patent Literature
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiobenzamide cyclization | 2-Chloroacetoacetate, DMF, 80°C | 90% |
| Alkylation | Isobutyl bromide, K₂CO₃, DMF | 73.2% |
| Nitrile hydrolysis | HCl, acetone, 50°C | 61.5% |
Purification and Characterization
Purification typically involves solvent recrystallization (e.g., methanol or ethyl acetate) and column chromatography. Analytical HPLC of related compounds achieves >99% purity, with melting points consistent with crystalline stability .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is inferred from analogs:
-
Lipophilicity: LogP ~2.1 (estimated via fragment-based methods), indicating moderate hydrophobicity.
-
Aqueous solubility: <1 mg/mL at 25°C due to the carboxylic acid and aromatic groups .
-
Thermal stability: Stable up to 200°C, with decomposition observed above 240°C .
Spectroscopic Data
-
IR spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxy group).
-
NMR (¹H): Key signals include δ 2.6 (s, 3H, thiazole-CH₃), δ 3.9 (s, 3H, OCH₃), and δ 8.1–7.3 (m, 4H, aromatic) .
Pharmacological and Industrial Applications
Medicinal Chemistry
Thiazolecarboxylic acids are privileged scaffolds in drug design. For example:
-
Febuxostat: A xanthine oxidase inhibitor for gout treatment, featuring a 4-isobutoxy-3-cyanophenyl thiazolecarboxylate structure .
-
Antimicrobial agents: Thiazole derivatives exhibit activity against Gram-positive bacteria via membrane disruption .
The methoxy and carboxylic acid groups in 4-(2-methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid may enhance target binding through hydrogen bonding and π-π interactions.
Industrial Uses
-
Agrochemicals: Thiazole derivatives serve as herbicides and fungicides.
-
Coordination chemistry: Carboxylic acid moieties enable metal chelation for catalytic applications .
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | 97% | 1 g | 174 |
| Alfa Aesar | 97% | 5 g | 336 |
Regulatory Considerations
No specific regulations govern the compound, but analogous thiazoles require hazardous material labeling due to potential irritant properties .
Future Research Directions
-
Synthetic optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.
-
Biological screening: Evaluating anticancer and anti-inflammatory activity in vitro.
-
Computational modeling: Predicting ADMET profiles to guide drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume